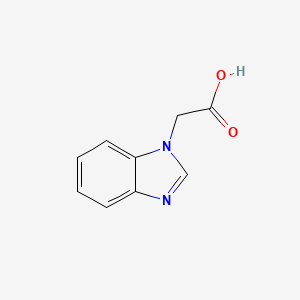

Benzoimidazol-1-yl-acetic acid

Vue d'ensemble

Description

Benzoimidazol-1-yl-acetic acid is a chemical compound with the molecular formula C9H8N2O2 . It has an average mass of 176.172 Da and a monoisotopic mass of 176.058578 Da .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with aromatic aldehydes or aliphatic aldehydes , or reaction with cyanogen bromide in acetonitrile solution .Molecular Structure Analysis

The molecular structure of Benzoimidazol-1-yl-acetic acid consists of a benzene ring fused with a five-membered imidazole ring .Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized via rearrangements of quinoxalinones when exposed to nucleophilic rearrangements for the synthesis of various biheterocyclic motifs .Physical And Chemical Properties Analysis

Benzoimidazol-1-yl-acetic acid has a density of 1.4±0.1 g/cm3, a boiling point of 406.3±47.0 °C at 760 mmHg, and a flash point of 199.5±29.3 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application Summary : Benzimidazole derivatives are used in the synthesis of various biheterocyclic motifs .

- Method of Application : This involves nucleophilic rearrangements of quinoxalinones to benzimidazolones .

- Results : The scope of the rearrangements is illustrated by numerous examples of their application .

- Field : Medicinal Chemistry

- Application Summary : Benzimidazole derivatives have a wide range of pharmacological properties and are extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses .

- Method of Application : The specific methods of application vary depending on the specific therapeutic use. However, the general approach involves the synthesis of various benzimidazole derivatives and testing their biological activity .

- Results : Benzimidazole-based structures have resulted in marketed drugs, e.g., omeprazole and pimobendan, which are used as therapeutic agents in the treatment of peptic ulcer and congestive heart failure respectively .

Synthesis of Biheterocyclic Motifs

Pharmacological Applications

- Field : Microbiology

- Application Summary : Benzimidazole derivatives have been reported to exhibit antimicrobial activity .

- Method of Application : The specific methods of application vary depending on the specific microorganism being targeted. However, the general approach involves the synthesis of various benzimidazole derivatives and testing their antimicrobial activity .

- Results : Benzimidazole derivatives have shown promising results in inhibiting the growth of various microorganisms .

- Field : Oncology

- Application Summary : Benzimidazole derivatives have been explored for their potential anticancer activity .

- Method of Application : This involves the synthesis of various benzimidazole derivatives and testing their cytotoxicity against cancer cell lines .

- Results : Some benzimidazole derivatives have shown promising results in inhibiting the growth of cancer cells .

- Field : Virology

- Application Summary : Benzimidazole derivatives have been reported to exhibit antiviral activity .

- Method of Application : The specific methods of application vary depending on the specific virus being targeted. However, the general approach involves the synthesis of various benzimidazole derivatives and testing their antiviral activity .

- Results : Benzimidazole derivatives have shown promising results in inhibiting the replication of various viruses .

- Field : Immunology

- Application Summary : Benzimidazole derivatives have been explored for their potential anti-inflammatory activity .

- Method of Application : This involves the synthesis of various benzimidazole derivatives and testing their ability to inhibit inflammatory responses .

- Results : Some benzimidazole derivatives have shown promising results in reducing inflammation .

Antimicrobial Activity

Anticancer Activity

Antiviral Activity

Anti-inflammatory Activity

- Field : Endocrinology

- Application Summary : Benzimidazole derivatives have been explored for their potential antidiabetic activity .

- Method of Application : This involves the synthesis of various benzimidazole derivatives and testing their ability to regulate blood glucose levels .

- Results : Some benzimidazole derivatives have shown promising results in managing diabetes .

- Field : Cardiology

- Application Summary : Some benzimidazole derivatives, such as [2-substituted)-amino]-phenyl}-1-[2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H benzoimidazol-5-ylamine, were synthesized and screened for antihypertensive activity .

- Method of Application : This involves the synthesis of various benzimidazole derivatives and testing their ability to regulate blood pressure .

- Results : Some benzimidazole derivatives have shown promising results in managing hypertension .

- Field : Neurology

- Application Summary : Benzimidazole derivatives have been explored for their potential applications in neurology .

- Method of Application : This involves the synthesis of various benzimidazole derivatives and testing their neuroprotective or neuroregenerative properties .

- Results : Some benzimidazole derivatives have shown promising results in managing neurological conditions .

- Field : Ophthalmology

- Application Summary : Benzimidazole derivatives have been explored for their potential applications in ophthalmology .

- Method of Application : This involves the synthesis of various benzimidazole derivatives and testing their effects on eye health .

- Results : Some benzimidazole derivatives have shown promising results in managing ophthalmological conditions .

- Field : Orthopedics

- Application Summary : Certain benzimidazole derivatives, such as zoledronic acid, are used to treat bone disease in patients who are suffering from cancer .

- Method of Application : Zoledronic acid works by slowing bone breakdown and decreasing the amount of calcium released from the bones into the blood .

- Results : While the use of zoledronic acid can neither suppress nor stop cancer spreading, it has been found effective in managing bone disease .

Antidiabetic Activity

Antihypertensive Activity

Neurological Applications

Ophthalmological Applications

Bone Disease Treatment

Safety And Hazards

When handling Benzoimidazol-1-yl-acetic acid, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

2-(benzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHSZBKDUTWXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355551 | |

| Record name | Benzoimidazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoimidazol-1-yl-acetic acid | |

CAS RN |

40332-16-9 | |

| Record name | Benzoimidazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

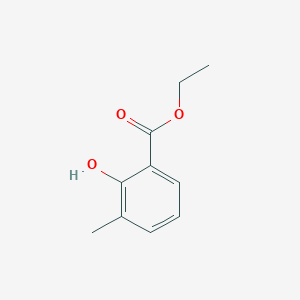

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

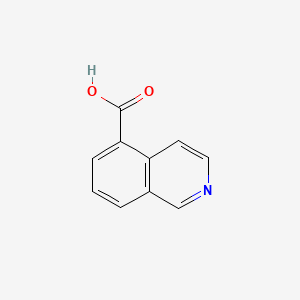

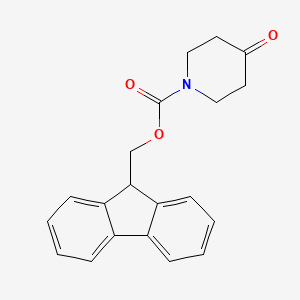

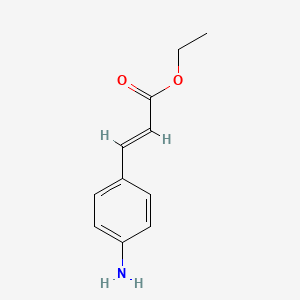

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)